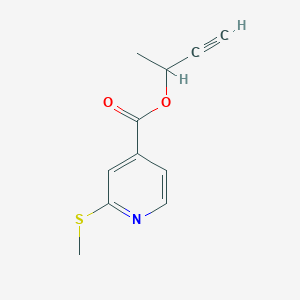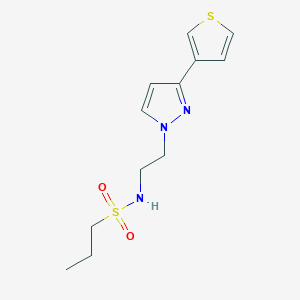![molecular formula C11H9N3OS B2883001 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 168140-75-8](/img/structure/B2883001.png)
5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazoquinazolines are a class of organic compounds that contain a quinazoline core structure with an imidazole ring fused to it . They are part of a larger class of compounds known as heterocyclic compounds, which contain at least one atom that is not carbon within their ring structure .
Synthesis Analysis
The synthesis of imidazoquinazolines often involves the condensation of benzylamines and quinazolinones . Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . These reactions often use catalysts and proceed under specific conditions .Molecular Structure Analysis
Imidazoquinazolines have a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, forming the quinazoline core, and an imidazole ring . The exact structure can vary depending on the specific compound and the presence of any functional groups .Chemical Reactions Analysis
Imidazoquinazolines can undergo various chemical reactions, including oxidative amination . The exact reactions and their mechanisms can depend on the specific compound and the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoquinazolines can vary depending on the specific compound. Quinazoline, a related compound, is a light yellow crystalline solid that is soluble in water .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Anticancer Properties
The unique structure of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one makes it a promising scaffold in pharmaceutical research, particularly in the development of anticancer drugs. Its ability to interact with various biological targets can be harnessed to design compounds that inhibit the growth of cancer cells .
Biological Studies: Antimicrobial Activity
This compound has been shown to possess significant antimicrobial properties, making it valuable in the study of new antibiotics and antifungal agents. Its efficacy against a range of microbial pathogens can lead to the development of novel treatments for infectious diseases .
Material Science: Luminescent Properties
Due to its luminescent properties, 5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one can be used in material science applications, such as the development of new optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Chemical Synthesis: Versatile Scaffold
The compound serves as a versatile scaffold in organic synthesis. It can be functionalized at various positions to create a wide array of derivatives, which can then be utilized in the synthesis of complex molecules for medicinal chemistry and other fields .
Drug Development: Pharmacological Profile
Quinazoline derivatives, including 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, are known for their broad spectrum of pharmacological activities with minimal side effects. This makes them ideal candidates for the development of a variety of therapeutic agents .
Analytical Chemistry: Sensor Development
The compound’s unique chemical structure allows it to be used in the development of chemical sensors. These sensors can detect specific substances or changes in environmental conditions, which is crucial in analytical chemistry and environmental monitoring .
Mecanismo De Acción
Target of Action
It’s worth noting that imidazoquinazoline compounds have been found to interact with various biological targets, such as nk1 receptor ligands and central benzodiazepine receptors .
Mode of Action
It’s known that imidazoquinazoline compounds can undergo iodine promoted dual oxidative c(sp3)–h amination . This process involves a tandem oxidative condensation of benzylamines and 2-methylquinazolin-4-(3H)-ones, yielding imidazoquinazolinones via a sequential amination–oxidation–annulation–aromatisation .
Biochemical Pathways
The synthesis of similar imidazoquinazoline compounds involves a decarboxylative cyclization under metal-free conditions . This suggests that the compound might interact with biochemical pathways involving decarboxylation reactions.
Result of Action
Similar imidazoquinazoline compounds have been found to exhibit various biological activities .
Action Environment
The synthesis of similar compounds has been achieved under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-16-11-12-8-5-3-2-4-7(8)10-13-9(15)6-14(10)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAXVDVCGKUNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

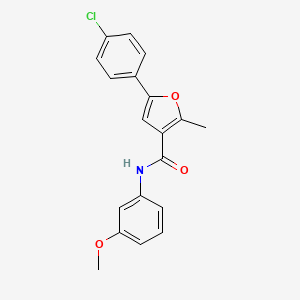
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)
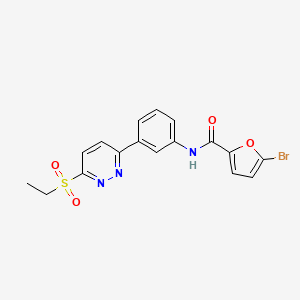
![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea](/img/structure/B2882923.png)
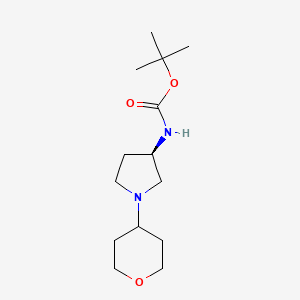
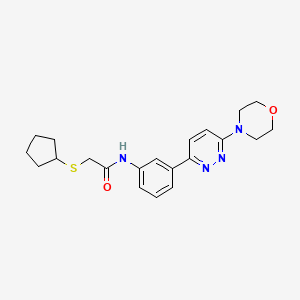
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)

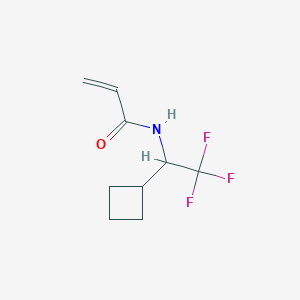
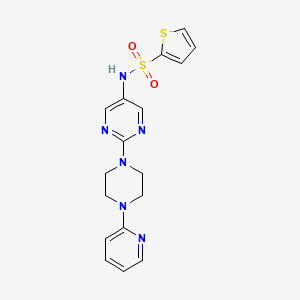
![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)
